4-Butyl-benzimidic acid ethyl ester 4-Butyl-benzimidic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 887592-01-0
VCID: VC16681786
InChI: InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10,14H,3-6H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

4-Butyl-benzimidic acid ethyl ester

CAS No.: 887592-01-0

Cat. No.: VC16681786

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

4-Butyl-benzimidic acid ethyl ester - 887592-01-0

Specification

CAS No. 887592-01-0
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name ethyl 4-butylbenzenecarboximidate
Standard InChI InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10,14H,3-6H2,1-2H3
Standard InChI Key QWKIQAYTNZWXGE-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)C(=N)OCC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Butyl-benzimidic acid ethyl ester, systematically named ethyl 4-butylbenzenecarboximidate, is an imidate ester derived from 4-butylbenzoic acid. Its structure features a benzene ring substituted with a butyl group at the para position and an ethoxyimino group (-O-N=C-O-) at the carboxyl position. The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol (calculated from analogous imidate esters ).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.29 g/mol
Exact Mass221.1416 g/mol
IUPAC NameEthyl 4-butylbenzenecarboximidate
Synonyms4-Butyl-benzimidic acid ethyl ester; O-Ethyl 4-butylbenzimidate

The compound’s imidate functionality renders it reactive toward nucleophiles, making it valuable in organic synthesis as a protecting group or intermediate .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-butyl-benzimidic acid ethyl ester can be inferred from methodologies used for analogous chloro-substituted imidate esters. A common approach involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrochloric acid to form an imidate ester . For the 4-butyl variant, the synthesis would proceed as follows:

  • Starting Material: 4-Butylbenzonitrile (C₁₁H₁₃N).

  • Reaction with Ethanol:

    C₁₁H₁₃N+C₂H₅OHHClC₁₃H₁₉NO₂+NH₄Cl\text{C₁₁H₁₃N} + \text{C₂H₅OH} \xrightarrow{\text{HCl}} \text{C₁₃H₁₉NO₂} + \text{NH₄Cl}

    This method is detailed in the patent literature for similar compounds , where optimized conditions (e.g., anhydrous ethanol, 0–5°C) yield high-purity imidate esters.

Industrial Production

Industrial-scale production likely follows protocols patented by organizations such as Schering Corporation, which describe continuous-flow reactors for imidate ester synthesis . Key parameters include:

  • Temperature Control: Maintained below 10°C to prevent hydrolysis.

  • Catalyst: Anhydrous HCl gas as a catalyst.

  • Purification: Distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product .

Physicochemical Properties

Stability and Reactivity

Imidate esters are moisture-sensitive and prone to hydrolysis, regenerating the parent nitrile and alcohol :

C₁₃H₁₉NO₂+H₂OC₁₁H₁₃N+C₂H₅OH+HCl\text{C₁₃H₁₉NO₂} + \text{H₂O} \rightarrow \text{C₁₁H₁₃N} + \text{C₂H₅OH} + \text{HCl}

Storage recommendations include inert atmospheres (argon or nitrogen) and desiccants like molecular sieves.

Spectral Data (Predicted)

  • IR Spectroscopy: Strong absorption at 1650–1700 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C ester).

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 1.35–1.45 (m, 4H, -CH₂CH₂CH₂CH₃), δ 2.65 (t, 2H, Ar-CH₂-), δ 4.20 (q, 2H, -OCH₂), δ 7.30–7.80 (m, 4H, aromatic) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Imidate esters serve as precursors for heterocyclic compounds, such as benzimidazoles and quinazolines. For example:

  • Anthelmintic Agents: Benzimidazole derivatives (e.g., albendazole) are synthesized via cyclization of imidate esters .

  • Kinase Inhibitors: Patents by Schering Corporation highlight imidate esters as intermediates in anticancer drug discovery .

Agrochemicals

The compound’s reactivity enables its use in pesticide synthesis, particularly for fungicides targeting Botrytis cinerea and Phytophthora infestans.

Research Gaps and Future Directions

Direct studies on 4-butyl-benzimidic acid ethyl ester are scarce. Priority areas include:

  • Experimental Characterization: Melting/boiling points, solubility profiles.

  • Biological Screening: Antifungal, antibacterial, and anticancer assays.

  • Process Optimization: Green chemistry approaches (e.g., enzymatic catalysis).

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